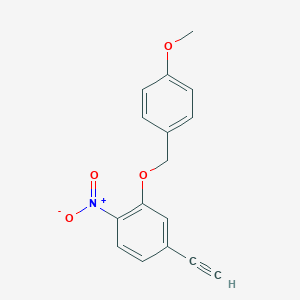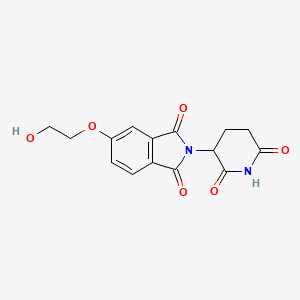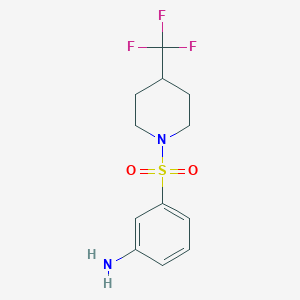
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline is an organic compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a sulfonyl group and an aniline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents. The sulfonyl group is usually added through sulfonation reactions, often using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline group can yield nitroaniline derivatives, while reduction of the sulfonyl group can produce sulfides .
Aplicaciones Científicas De Investigación
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline involves its interaction with specific molecular targets. In antiviral applications, it is believed to inhibit viral replication by interfering with viral enzymes or proteins essential for the virus’s life cycle. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)piperidine derivatives: These compounds share the trifluoromethyl-piperidine core but differ in their functional groups.
Sulfonyl aniline derivatives: Compounds with similar sulfonyl and aniline groups but different substituents on the piperidine ring.
Uniqueness
3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline is unique due to the combination of its trifluoromethyl, piperidine, sulfonyl, and aniline groups, which confer specific chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy as an antiviral agent .
Propiedades
Fórmula molecular |
C12H15F3N2O2S |
|---|---|
Peso molecular |
308.32 g/mol |
Nombre IUPAC |
3-[4-(trifluoromethyl)piperidin-1-yl]sulfonylaniline |
InChI |
InChI=1S/C12H15F3N2O2S/c13-12(14,15)9-4-6-17(7-5-9)20(18,19)11-3-1-2-10(16)8-11/h1-3,8-9H,4-7,16H2 |
Clave InChI |
SOATYQPEZMXWRZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14772797.png)


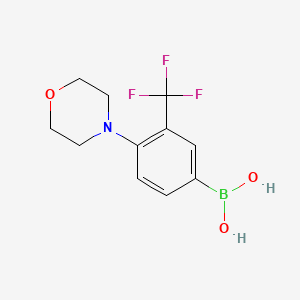
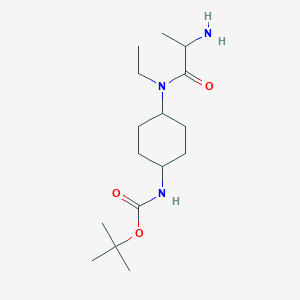
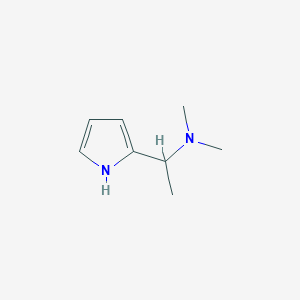
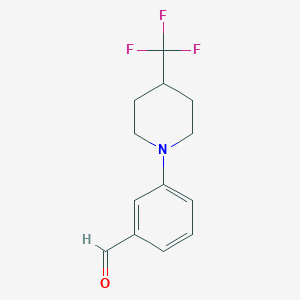
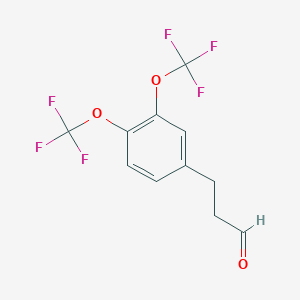
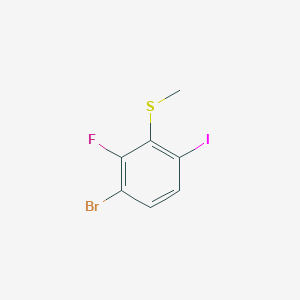
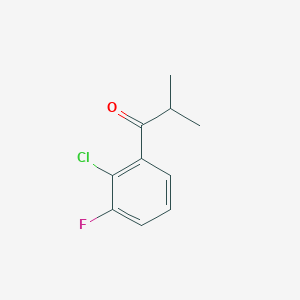
![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)
